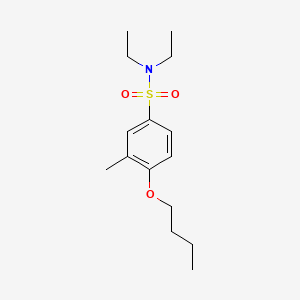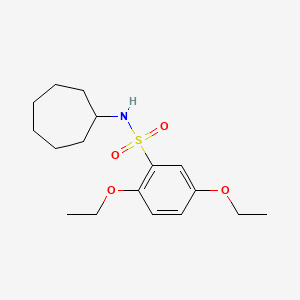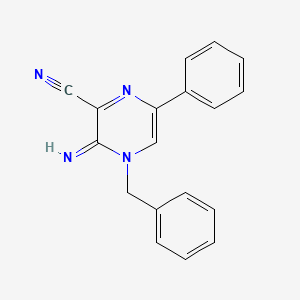
5-Thiazolecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Thiazolecarboxaldehyde is an organic compound with the chemical formula C4H3NOS. It is a heterocyclic compound containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
5-Thiazolecarboxaldehyde can be synthesized through several methods. One common method involves the reaction of thiazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions and yields the desired aldehyde .
Another method involves the oxidation of 5-methylthiazole using oxidizing agents like potassium permanganate or chromium trioxide. This method also produces this compound with good yields .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The compound is then purified through techniques such as distillation or recrystallization .
化学反応の分析
Types of Reactions
5-Thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiazole-5-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 5-thiazolemethanol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, hydrazines, and thiols.
Major Products
Oxidation: Thiazole-5-carboxylic acid.
Reduction: 5-Thiazolemethanol.
Substitution: Various thiazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Thiazolecarboxaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 5-Thiazolecarboxaldehyde depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways by binding to specific receptors and altering their activity .
類似化合物との比較
5-Thiazolecarboxaldehyde can be compared with other similar compounds, such as:
2-Thiazolecarboxaldehyde: Similar in structure but with the aldehyde group at the 2-position instead of the 5-position.
4-Methyl-2-thiazolecarboxaldehyde: Contains a methyl group at the 4-position, which affects its chemical properties and reactivity.
Benzothiazole-2-carboxaldehyde: A benzene ring fused to the thiazole ring, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
1003-82-3 |
|---|---|
分子式 |
C6H12O2S |
分子量 |
148.23 g/mol |
IUPAC名 |
3,4-dimethylthiolane 1,1-dioxide |
InChI |
InChI=1S/C6H12O2S/c1-5-3-9(7,8)4-6(5)2/h5-6H,3-4H2,1-2H3 |
InChIキー |
XOUFYAQSTVWOPZ-UHFFFAOYSA-N |
正規SMILES |
CC1CS(=O)(=O)CC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(3-Chloro-2-methylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173536.png)
![2-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173537.png)
![2-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173540.png)
![4-[3-(3-Chloro-2-methylanilino)imidazo[1,2-a]pyrazin-2-yl]benzoic acid](/img/structure/B1173541.png)
![2-[4-(dimethylamino)phenyl]-N-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173542.png)


